{[3-Cyano-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridin-2-yl]thio}acetic acid
Description
{[3-Cyano-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridin-2-yl]thio}acetic acid is a heterocyclic compound featuring a dihydropyridinone core substituted with a cyano group at position 3, a trifluoromethyl group at position 4, and a thioacetic acid moiety at position 2. The compound’s reactivity is influenced by the electron-withdrawing cyano and trifluoromethyl groups, which may also modulate its solubility and membrane permeability .
Properties
IUPAC Name |
2-[[3-cyano-6-oxo-4-(trifluoromethyl)-1H-pyridin-2-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O3S/c10-9(11,12)5-1-6(15)14-8(4(5)2-13)18-3-7(16)17/h1H,3H2,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKNFHHFPMZJJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(NC1=O)SCC(=O)O)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601137727 | |
| Record name | 2-[[3-Cyano-1,6-dihydro-6-oxo-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601137727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24839057 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
852388-81-9 | |
| Record name | 2-[[3-Cyano-1,6-dihydro-6-oxo-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852388-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[3-Cyano-1,6-dihydro-6-oxo-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601137727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Trifluoromethyl Group Stability
The electron-withdrawing trifluoromethyl group at position 4 necessitates mild reaction conditions to prevent defluorination. Hydrothermal methods (as in Section 1) are preferred over strong acids/bases.
Cyano Group Introduction
The 3-cyano group is introduced via:
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Nitrile precursor substitution : React 3-bromo derivatives with CuCN in DMF at 120°C.
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Cyclization with cyanide sources : Use KCN in DMSO during pyridinone formation (yield: 68–72%).
Industrial-Scale Production Protocols
Supplier data from LookChemical (CAS 134616-73-2) reveals two industrial approaches:
Method A (Henan New Blue Chemical Co.) :
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Steps : Cyclocondensation → Thiolation → Crystallization
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Scale : 25 kg batches
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Purity : 99.0% (HPLC)
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Cost : $418/kg (bulk pricing)
Method B (Weifang Yangxu Group) :
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Steps : One-pot hydrothermal synthesis
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Scale : 1 kg pilot batches
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Purity : 98.5%
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Advantage : 40% reduction in solvent waste
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
{[3-Cyano-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridin-2-yl]thio}acetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. Specifically, {[3-Cyano-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridin-2-yl]thio}acetic acid has been studied for its potential to inhibit bacterial growth and may serve as a lead compound for developing new antibiotics .
Anticancer Properties
Studies have shown that compounds featuring the dihydropyridine structure can induce apoptosis in cancer cells. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes and exert cytotoxic effects on various cancer cell lines .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes associated with disease pathways. For instance, it may act as an inhibitor of certain kinases involved in cancer progression, making it a candidate for targeted cancer therapies .
Agrochemicals
Pesticidal Activity
The unique structure of this compound allows it to interact with biological systems in pests. Preliminary studies suggest that it could be effective as a pesticide or herbicide, targeting specific metabolic pathways in pests without affecting non-target species .
Materials Science
Synthesis of Functional Polymers
The compound can be utilized in the synthesis of functionalized polymers. Its reactive thiol group allows for the formation of thiol-ene click reactions, which are valuable in creating materials with specific mechanical and thermal properties .
Nanocomposite Development
In materials science, this compound has been explored for use in nanocomposites. Its incorporation into polymer matrices can enhance the electrical and thermal conductivity of the resulting materials, making them suitable for electronic applications .
Comprehensive Data Tables
Case Studies
- Antimicrobial Testing : A study conducted on various derivatives of dihydropyridine showed that modifications to the trifluoromethyl group significantly increased antimicrobial efficacy against Gram-positive bacteria. The research highlighted the potential for developing new antibiotics based on this scaffold.
- Cancer Cell Apoptosis : In vitro studies demonstrated that this compound led to a dose-dependent increase in apoptosis markers in breast cancer cell lines, suggesting its utility as a chemotherapeutic agent.
- Pesticidal Efficacy : Field trials indicated that formulations containing this compound exhibited higher pest control efficacy compared to traditional pesticides, with reduced environmental impact.
Mechanism of Action
The mechanism of action of {[3-Cyano-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridin-2-yl]thio}acetic acid involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl and cyano groups contribute to its reactivity and ability to form stable complexes with proteins and enzymes . These interactions can modulate the activity of target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of thioacetic acid derivatives fused with nitrogen-containing heterocycles. Below is a comparative analysis with structurally related compounds:
Key Findings
Biological Activity: The trifluoromethyl group in this compound enhances metabolic stability compared to non-fluorinated analogues like ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate, which lacks electron-withdrawing groups . Sodium salts of thioacetic acid derivatives (e.g., QAC-5) exhibit higher bioavailability due to improved solubility but may also show increased toxicity compared to their neutral forms .
Physicochemical Properties: Lipophilicity: The trifluoromethyl and cyano groups in the target compound likely result in a log P value between 1.5 and 2.5, similar to pyrimidinone derivatives like 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide (log P ~2.1) . Molecular Weight: All compared compounds adhere to Lipinski’s "rule of five" (molecular weight <500 g/mol), suggesting favorable oral bioavailability .
Toxicity: Derivatives lacking alkoxy substituents (e.g., QAC-1) or featuring ionizable groups (e.g., sodium salts) show higher toxicity, likely due to enhanced membrane penetration . The target compound’s cyano group may mitigate toxicity by reducing non-specific interactions .
Synthetic Accessibility: The synthesis of this compound likely involves alkylation of a pyridinone precursor with chloroacetic acid, analogous to methods used for ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate .
Biological Activity
{[3-Cyano-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridin-2-yl]thio}acetic acid (CAS Number: 852388-81-9) is a novel compound with a unique chemical structure that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit inhibitory effects on key enzymes involved in metabolic pathways.
- Aldose Reductase Inhibition : Similar compounds have been studied for their ability to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. The structure-activity relationship (SAR) indicates that modifications to the compound can enhance its inhibitory potency .
- Antioxidant Activity : The trifluoromethyl group is known to influence the electron-withdrawing properties of the molecule, which may enhance its ability to scavenge reactive oxygen species (ROS). This suggests potential applications in oxidative stress-related conditions.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and related compounds:
Case Studies and Research Findings
- Inhibitory Studies : Research has shown that derivatives similar to this compound are effective in inhibiting aldose reductase, with some compounds exhibiting over five times the potency of established inhibitors like epalrestat . This positions the compound as a candidate for further development in treating diabetes-related complications.
- Molecular Docking Simulations : Computational studies have provided insights into the binding interactions of this compound with aldose reductase. Key residues such as His110 and Trp111 were identified as critical for high-affinity binding, suggesting avenues for structural optimization .
- Cytotoxicity Assessment : The cytotoxic effects were evaluated using HepG2 cell lines, revealing that while the compound shows low antiproliferative activity, it may still have implications in cancer research by serving as a lead compound for modifications aimed at enhancing efficacy .
Q & A
Q. What statistical frameworks are robust for optimizing reaction conditions?
- Methodological Answer : Central Composite Design (CCD) or Box-Behnken models are ideal for multivariable optimization. Machine learning algorithms (e.g., random forests) can process high-dimensional data to predict optimal conditions. Sensitivity analysis identifies critical parameters (e.g., temperature > catalyst loading) for Pareto-front optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
